Antileishmanial agent-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

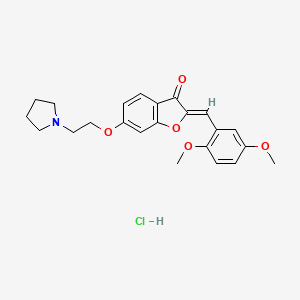

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H26ClNO5 |

|---|---|

Molecular Weight |

431.9 g/mol |

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride |

InChI |

InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-; |

InChI Key |

UGJKJCCMAUWUTO-YDHFHHHVSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Antileishmanial Agent-14: A Comprehensive Technical Overview of its Discovery, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health problem, with limited therapeutic options hampered by toxicity and emerging resistance. The discovery of novel, effective, and safe antileishmanial agents is a critical research priority. This document provides a detailed technical overview of the discovery, isolation, and characterization of a promising new natural product, designated Antileishmanial Agent-14 (AA-14). AA-14, a novel sesquiterpenoid, was isolated from the marine sponge Agelas clathrodes. This whitepaper details the bioactivity-guided fractionation process, comprehensive in vitro evaluation against various Leishmania species, and initial mechanistic studies elucidating its mode of action. The data presented herein establish AA-14 as a potent and selective inhibitor of Leishmania parasites, warranting further preclinical development.

Discovery and Origin

This compound was discovered through a high-throughput screening program targeting natural product libraries for activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A crude methanolic extract from the marine sponge Agelas clathrodes, collected from the Caribbean Sea, demonstrated significant inhibitory activity. Bioassay-guided fractionation of this extract led to the isolation of the active principle, a novel sesquiterpenoid subsequently named this compound.

Experimental Protocols

Extraction and Bioassay-Guided Fractionation

The collected sponge material (Agelas clathrodes) was lyophilized and ground to a fine powder. The powdered sponge was then subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanolic extract was concentrated under reduced pressure and subsequently partitioned between n-hexane, dichloromethane (DCM), and water. The DCM fraction, which exhibited the most potent antileishmanial activity, was selected for further purification.

This active DCM fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and tested for activity against L. donovani promastigotes. The most active fractions were pooled and further purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase of acetonitrile and water to yield the pure compound, this compound.

"Antileishmanial agent-14" chemical structure and properties

Disclaimer: Information regarding a specific compound identified as "Antileishmanial agent-14" with CAS number 1638956-72-0 is currently limited in publicly accessible scientific literature. This guide is based on the available information and general knowledge of antileishmanial drug discovery.

Chemical Structure and Properties

Initial searches identified "this compound" with the Chemical Abstracts Service (CAS) number 1638956-72-0. However, detailed physicochemical properties and a definitive chemical structure from peer-reviewed scientific databases remain elusive. Commercial suppliers may have internal data, but this information is not widely published.

For the purpose of this guide, and in the absence of specific data for "this compound," a general overview of the desirable properties for an orally bioavailable antileishmanial agent is presented in the table below. These parameters are based on established principles in drug discovery, such as Lipinski's Rule of Five, and are critical for a compound's success as a drug candidate.

Table 1: General Physicochemical Properties for Oral Antileishmanial Drug Candidates

| Property | Desired Value/Range | Rationale |

| Molecular Weight (MW) | < 500 g/mol | Facilitates absorption and diffusion across membranes. |

| LogP (Octanol-water partition coefficient) | < 5 | Indicates a balance between lipid and aqueous solubility for membrane permeability and circulation. |

| Hydrogen Bond Donors (HBD) | < 5 | A lower number of hydrogen bond donors improves membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | < 10 | A lower number of hydrogen bond acceptors enhances membrane permeability. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with passive molecular transport through membranes. |

| Aqueous Solubility | > 10 µM | Sufficient solubility is required for absorption from the gastrointestinal tract. |

| pKa | 7.0 - 11.0 (for bases) | Influences the ionization state, which affects solubility and permeability. |

| 3.0 - 7.0 (for acids) |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of "this compound" are not available in the public domain. However, this section outlines standard methodologies used in the discovery and preclinical development of novel antileishmanial agents.

Chemical Synthesis

The synthesis of novel heterocyclic compounds, a common strategy in antileishmanial drug discovery, often involves multi-step reactions. A generalized workflow for the synthesis of a hypothetical antileishmanial agent is depicted below.

Caption: Generalized workflow for chemical synthesis and characterization.

Methodology:

-

Reaction Setup: Starting materials are dissolved in an appropriate solvent and reacted under specific conditions (e.g., temperature, pressure, catalyst).

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the crude product is isolated by extraction, precipitation, or filtration.

-

Purification: The crude product is purified using methods like column chromatography or recrystallization to obtain the pure compound.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

In Vitro Antileishmanial Activity Assays

The initial screening of a compound's efficacy is performed using in vitro assays against different forms of the Leishmania parasite.

Workflow for In Vitro Antileishmanial Testing:

Caption: Standard workflow for in vitro antileishmanial and cytotoxicity assays.

Methodology:

-

Promastigote Viability Assay:

-

Leishmania promastigotes are cultured in appropriate media.

-

The parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

-

Parasite viability is assessed using methods like the MTT assay, and the 50% inhibitory concentration (IC50) is calculated.

-

-

Intracellular Amastigote Assay:

-

Mammalian macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes inside the host cells.

-

Infected macrophages are treated with various concentrations of the compound.

-

After incubation, the number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites. The IC50 is then determined.

-

-

Cytotoxicity Assay:

-

A mammalian cell line (e.g., macrophages or fibroblasts) is incubated with the test compound.

-

Cell viability is measured to determine the 50% cytotoxic concentration (CC50).

-

The Selectivity Index (SI), calculated as the ratio of CC50 to the amastigote IC50, is a crucial indicator of the compound's therapeutic window. A higher SI value is desirable.

-

Signaling Pathways and Mechanism of Action

The precise mechanism of action and any targeted signaling pathways of "this compound" are currently unknown. Antileishmanial drugs can act through various mechanisms, including:

-

Inhibition of key metabolic enzymes: Targeting pathways unique to the parasite, such as trypanothione reductase.

-

Disruption of parasite cell membrane integrity: Interacting with specific lipids like ergosterol in the parasite membrane.

-

Induction of apoptosis-like cell death: Triggering programmed cell death pathways in the parasite.

-

Inhibition of DNA and protein synthesis: Interfering with essential cellular processes.

A hypothetical signaling pathway disruption by an antileishmanial agent is illustrated below.

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion and Future Directions

While "this compound" has been identified, a comprehensive understanding of its chemical and biological properties requires further investigation and publication of data. Future research should focus on:

-

Full structural elucidation and characterization of its physicochemical properties.

-

Detailed in vitro and in vivo efficacy studies against a panel of Leishmania species.

-

Mechanism of action studies to identify its molecular target(s) within the parasite.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The development of new, safe, and effective antileishmanial drugs is a critical global health priority. Compounds like "this compound," once fully characterized, could represent a step forward in the fight against leishmaniasis.

A Technical Guide to the Synthesis and Derivatization of Chalcones as Potent Antileishmanial Agents

Disclaimer: The specific term "Antileishmanial agent-14" does not correspond to a recognized compound in publicly available scientific literature. This guide, therefore, focuses on a well-established and extensively researched class of compounds known as chalcones , which are recognized for their significant antileishmanial properties. This document will serve as an in-depth technical resource on their synthesis, derivatization, and biological evaluation for researchers, scientists, and drug development professionals.

Introduction to Chalcones as Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1] The limitations of current treatments, such as high toxicity and emerging resistance, necessitate the discovery of new, effective, and safer therapeutic agents.[2]

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its straightforward synthesis and the wide range of biological activities its derivatives exhibit, including antimalarial, anticancer, and potent antileishmanial effects.[2][3][4] Numerous studies have demonstrated the efficacy of chalcone derivatives against various Leishmania species, making them a promising foundation for the development of novel antileishmanial drugs.[2][5][6]

Core Synthesis Pathway: Claisen-Schmidt Condensation

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an appropriately substituted benzaldehyde and an acetophenone.[7][8] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents on both aromatic rings to explore structure-activity relationships.

The general reaction is as follows:

An aromatic aldehyde reacts with an acetophenone in the presence of a base (e.g., NaOH or KOH) to yield a chalcone.

General Synthesis Workflow Diagram

Caption: General workflow of chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

The following is a representative protocol for the synthesis of chalcone derivatives, adapted from established methodologies.[8][9][10]

Objective: To synthesize a chalcone derivative via a base-catalyzed aldol condensation.

Materials:

-

Substituted Benzaldehyde (10 mmol)

-

Substituted Acetophenone (10 mmol)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (EtOH)

-

Ice-cold water

-

Dilute Hydrochloric Acid (HCl)

-

Stirring apparatus, round-bottom flask, filtration equipment

Procedure:

-

Reaction Setup: Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask with magnetic stirring.[10]

-

Catalyst Addition: Slowly add an aqueous or ethanolic solution of KOH or NaOH to the mixture. The amount of base can vary, but a 40% aqueous KOH solution is often effective.[10]

-

Reaction: Stir the mixture at room temperature. Reaction times can range from a few hours to overnight, and progress can be monitored using Thin Layer Chromatography (TLC).[11] In some protocols, gentle heating (e.g., 40°C) in an ultrasound bath can accelerate the reaction.[9]

-

Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[10]

-

Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the chalcone product to precipitate.[10]

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[7][11]

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Melting Point determination, TLC, NMR, and IR spectroscopy.[7]

Derivatives and Structure-Activity Relationship (SAR)

The development of potent antileishmanial chalcones relies heavily on understanding their structure-activity relationship (SAR). Researchers have synthesized and tested a large number of derivatives to identify the structural features crucial for activity and selectivity.[1][5]

-

Substitution on Ring A (derived from benzaldehyde): The nature and position of substituents on this ring significantly influence antileishmanial activity.[1]

-

Substitution on Ring B (derived from acetophenone): Hydroxyl and alkoxyl groups on this ring are often associated with enhanced activity.[6] Less lipophilic chalcones, particularly those with a 4'-hydroxyl group on the B ring, have shown good antileishmanial effects.[6]

-

Hybrid Molecules: A promising strategy involves creating hybrid molecules by combining the chalcone scaffold with other pharmacophores known for their antiparasitic properties, such as the quinoline nucleus.[11][12] This approach aims to develop compounds with dual mechanisms of action or improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comprehensive review of chalcone derivatives as antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antileishmanial chalcones: statistical design, synthesis, and three-dimensional quantitative structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of antileishmanial and antimalarial chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.1. General method for the synthesis of chalcones [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Evaluation of Chalcone-Quinoline Based Molecular Hybrids as Potential Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Antileishmanial Agent-14

Disclaimer: "Antileishmanial agent-14" is a hypothetical designation. This technical guide synthesizes the established mechanisms of action of well-characterized antileishmanial drugs to provide a representative and detailed overview for researchers, scientists, and drug development professionals. The primary mechanisms discussed are inspired by agents known to induce membrane disruption and apoptosis-like cell death in Leishmania species.

Core Mechanism of Action: A Two-Pronged Assault

This compound is postulated to exert its potent leishmanicidal activity through a dual mechanism that culminates in parasite death. The initial interaction targets the parasite's plasma membrane, leading to a loss of integrity and subsequent induction of a programmed cell death pathway resembling apoptosis.

Primary Target: Ergosterol and Membrane Disruption

The primary site of action for Agent-14 is the parasite's cell membrane, specifically its interaction with ergosterol, the predominant sterol in Leishmania cell membranes.[1][2][3] This interaction is critical, as ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The mechanism of membrane disruption is multifaceted:

-

Pore Formation: Agent-14 molecules are proposed to aggregate and insert into the lipid bilayer, forming transmembrane pores or ion channels. This leads to an uncontrolled efflux of intracellular ions, particularly potassium, and an influx of protons, causing membrane depolarization and a loss of the permeability barrier to small metabolites.[1][2][3]

-

Ergosterol Extraction: A "sterol sponge" model suggests that Agent-14 can extract ergosterol molecules directly from the membrane, leading to a disorganized and dysfunctional membrane structure.[3]

-

Oxidative Damage: The interaction of Agent-14 with the membrane can also lead to the generation of reactive oxygen species (ROS) through auto-oxidation, further damaging membrane lipids, proteins, and DNA.[3]

This loss of membrane integrity results in the leakage of essential small molecules and the inhibition of crucial metabolic processes, such as glucose uptake and respiration.[1]

Secondary Effect: Induction of Apoptosis-Like Cell Death

Following the initial membrane damage, Agent-14 triggers a cascade of intracellular events that lead to an apoptosis-like form of programmed cell death. While Leishmania lacks the classical caspase enzymes found in mammals, it exhibits several hallmarks of apoptosis in response to drug treatment.[4][5][6][7]

Key features of this induced apoptosis-like pathway include:

-

Mitochondrial Dysfunction: Agent-14 induces a loss of mitochondrial membrane potential (ΔΨm) and inhibits key mitochondrial enzymes like cytochrome c oxidase.[4][8] This disrupts the parasite's energy metabolism and initiates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[5]

-

Calcium Homeostasis Disruption: The agent causes a significant influx of extracellular Ca2+ and disrupts the function of acidocalcisomes, which are crucial for intracellular Ca2+ storage and regulation.[8][9][10] This massive impairment of Ca2+ homeostasis is a potent trigger for cell death.

-

Activation of Caspase-Like Proteases: Although canonical caspases are absent, certain metacaspases and other cysteine proteases are activated, leading to the cleavage of specific substrates.[6][11] For instance, the cleavage of a poly(ADP-ribose) polymerase (PARP)-like protein is a noted event.[11]

-

Phosphatidylserine (PS) Exposure: In the early stages of apoptosis, phosphatidylserine, a phospholipid normally confined to the inner leaflet of the plasma membrane, is exposed on the cell surface.[5][7]

-

DNA Fragmentation: The process culminates in the degradation of nuclear DNA into oligonucleosomal fragments, a classic hallmark of apoptosis.[5][11] This is often mediated by the release of endonucleases like Endonuclease G from the mitochondria.[5]

Quantitative Data on Efficacy and Apoptotic Markers

The following tables summarize representative quantitative data for the activity of an agent with the proposed mechanism of action against different Leishmania species and life cycle stages.

Table 1: In Vitro Susceptibility of Leishmania Species

| Leishmania Species | Parasite Stage | IC50 (µg/mL) | EC50 (µg/mL) | Reference Compound |

| L. donovani | Promastigote | 0.1 - 0.3 | - | Amphotericin B[1] |

| L. donovani | Amastigote (intracellular) | 2.5 - 7.5 | - | Antimonials[12] |

| L. major | Promastigote | ~10 µM | - | Pentamidine[6] |

| L. infantum | Amastigote | - | 1.0 - 5.0 | Miltefosine |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Markers of Apoptosis-Like Cell Death in L. donovani Promastigotes

| Marker | Condition | Result | Time Point | Reference Assay |

| Mitochondrial Membrane Potential | Treated with Agent-14 | Significant Decrease | 4 hours | JC-1 Staining |

| Phosphatidylserine Exposure | Treated with Agent-14 | > 40% of cells positive | 6 hours | Annexin V-FITC Assay[5] |

| DNA Fragmentation | Treated with Agent-14 | Positive Laddering | 6-8 hours | TUNEL Assay / Agarose Gel Electrophoresis[11] |

| Caspase-like Activity | Treated with Agent-14 | Significant Increase | 30 minutes | Fluorogenic peptide cleavage assay[11] |

Experimental Protocols

In Vitro Susceptibility Assay for Promastigotes

-

Cultivation: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

-

Assay Setup: Mid-log phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

-

Drug Addition: A serial dilution of this compound is added to the wells. A drug-free well serves as a negative control.

-

Incubation: The plates are incubated at 25°C for 72 hours.

-

Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence (560 nm excitation / 590 nm emission) after 4 hours of incubation.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve using a sigmoidal regression model.[13]

Intracellular Amastigote Susceptibility Assay

-

Host Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is seeded in 8-well chamber slides and allowed to adhere.[13][14]

-

Infection: Adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-phagocytosed promastigotes are washed away.

-

Drug Treatment: The infected cells are treated with serial dilutions of this compound for 72 hours.

-

Fixation and Staining: Cells are fixed with methanol and stained with Giemsa.

-

Quantification: The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Data Analysis: The 50% effective concentration (EC50) is determined by comparing the number of amastigotes in treated versus untreated wells.[12]

Assay for Mitochondrial Membrane Potential (ΔΨm)

-

Treatment: Promastigotes (1 x 10^7 cells/mL) are treated with Agent-14 for the desired time points.

-

Staining: The cells are incubated with the fluorescent probe JC-1 (5 µg/mL) for 30 minutes at 25°C in the dark.

-

Analysis: The fluorescence is measured using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations: Pathways and Workflows

Caption: Mechanism of action for this compound.

References

- 1. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Programmed cell death in Leishmania: biochemical evidence and role in parasite infectivity [frontiersin.org]

- 6. d-nb.info [d-nb.info]

- 7. Apoptosis and apoptotic mimicry: the Leishmania connection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. youtube.com [youtube.com]

In Vitro Activity of Antileishmanial Agent-14 Against Leishmania Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of a novel compound, designated Antileishmanial Agent-14, against various Leishmania species. The document details the compound's efficacy, selectivity, and proposed mechanism of action, supported by experimental data and protocols.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro activity of this compound was evaluated against both the promastigote (the motile, extracellular form found in the sandfly vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of several medically important Leishmania species. Cytotoxicity was assessed against a standard mammalian cell line to determine the agent's selectivity.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes and Amastigotes, and Cytotoxicity Against Mammalian Cells.

| Leishmania Species | Promastigote IC₅₀ (µM) | Amastigote IC₅₀ (µM) | Mammalian Cell CC₅₀ (µM) (L929 fibroblasts) | Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀) |

| L. donovani | 2.10 ± 0.10 | 0.10 ± 0.00 | >10 | >100 |

| L. major | 1.90 ± 0.10 | 0.10 ± 0.00 | >10 | >100 |

| L. amazonensis | 12.53 ± 1.20 | 13.67 ± 1.50 | >100 | >7.3 |

| L. infantum | 3.30 ± 0.50 | 0.60 ± 0.10 | 25.1 | 41.8 |

| L. braziliensis | - | 15.0 ± 2.10 | 58.4 | 3.9 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the agent that causes 50% inhibition of parasite growth. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI) indicates the differential activity of the compound against the parasite compared to mammalian cells; a higher SI is desirable.

Experimental Protocols

The following protocols were employed to determine the in vitro antileishmanial activity and cytotoxicity of this compound.

2.1. Parasite and Cell Culture

-

Leishmania Promastigote Culture: Promastigotes of L. donovani, L. major, L. amazonensis, and L. infantum were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 26°C.[1][2]

-

Macrophage Cell Culture: Murine macrophage cell line J774A.1 or L929 mouse fibroblast cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.[2][3]

2.2. In Vitro Promastigote Susceptibility Assay

-

Promastigotes in the late logarithmic phase of growth were seeded in 96-well plates at a density of 2 x 10⁶ cells/mL.[1]

-

This compound was serially diluted and added to the wells.

-

The plates were incubated at 26°C for 72 hours.[1]

-

Parasite viability was determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and measuring the optical density at a specific wavelength after a few hours of incubation.[1]

-

The IC₅₀ values were calculated from the dose-response curves.

2.3. In Vitro Amastigote Susceptibility Assay

-

J774A.1 macrophages were seeded in 96-well plates and allowed to adhere.

-

The macrophages were then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

-

After 24 hours of incubation to allow for phagocytosis, the plates were washed to remove non-internalized promastigotes.

-

Fresh medium containing serial dilutions of this compound was added to the wells.

-

The plates were incubated for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

-

The cells were then fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages was determined by light microscopy.

-

The IC₅₀ values were determined by comparing the number of amastigotes in treated versus untreated control wells.

2.4. Cytotoxicity Assay

-

L929 or J774A.1 cells were seeded in 96-well plates at a density of 10⁵ cells/mL.[3]

-

After 24 hours of incubation, the medium was replaced with fresh medium containing serial dilutions of this compound.[3]

-

The plates were incubated for another 48 hours under the same conditions.[3]

-

Cell viability was assessed using the MTT assay, similar to the promastigote assay.

-

The CC₅₀ values were calculated from the dose-response curves.[3]

Visualized Experimental Workflow and Proposed Mechanism of Action

3.1. Experimental Workflow for In Vitro Antileishmanial Activity Screening

The following diagram illustrates the general workflow for screening compounds for their in vitro antileishmanial activity.

Caption: Workflow for in vitro antileishmanial screening.

3.2. Proposed Signaling Pathway for this compound

Based on preliminary mechanistic studies, this compound is proposed to induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis-like cell death in Leishmania parasites.

Caption: Proposed mechanism of action of this compound.

Discussion

This compound demonstrates potent in vitro activity against the amastigote forms of L. donovani, L. major, and L. infantum, with high selectivity indices. The lower activity against L. amazonensis and L. braziliensis suggests some species-specific differences in its mechanism of action or uptake. The proposed mechanism, involving the induction of mitochondrial dysfunction and oxidative stress, is a known pathway for several effective antileishmanial compounds.[4][5] Further studies are warranted to validate this mechanism and to evaluate the in vivo efficacy of this compound in animal models of leishmaniasis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting sterol alpha-14 demethylase of Leishmania donovani to fight against leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileishmanial Activity, Toxicity and Mechanism of Action of Complexes of Sodium Usnate with Lanthanide Ions: Eu(III), Sm(III), Gd(III), Nd(III), La(III) and Tb(III) [mdpi.com]

Preliminary Toxicity Screening of Novel Antileishmanial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of new therapeutic agents against leishmaniasis, a neglected tropical disease, is a global health priority. Current treatments are often limited by toxicity, the emergence of resistance, and challenging administration routes.[1][2] The preliminary toxicity screening of novel compounds is a critical step in the drug discovery pipeline to identify candidates with a favorable safety profile for further development. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary toxicity assessment of a representative compound, referred to herein as "Antileishmanial agent-14." The data and protocols presented are synthesized from various studies on novel antileishmanial compounds to provide a comprehensive framework for researchers.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The initial screening of a potential antileishmanial agent involves determining its efficacy against the parasite and its toxicity to mammalian cells. The ratio of these activities, known as the selectivity index (SI), is a key parameter in identifying promising drug candidates. A higher SI value indicates greater selectivity for the parasite over host cells.

Table 1: In Vitro Antileishmanial Activity Against Promastigotes

| Compound/Extract | Leishmania Species | IC50 / EC50 (µM or µg/mL) | Reference |

| Substituted β-Amino Alkanol (Cmpd 5) | L. donovani | 0.3 µM (EC50) | [3] |

| Artemether | L. major | - | [4] |

| 2,2-Dimethylthiochromanone (11a) | L. infantum | - | [1] |

| 2,2-Dimethylthiochromanone (11e) | L. infantum | - | [1] |

| Benzimidazole Derivative (K1) | Not Specified | < 3 µg/mL (IC50) | [5] |

| Benzimidazole Derivative (K2) | Not Specified | 8.89 µg/mL (IC50) | [5] |

| Sodium Usnate (SAU) | L. amazonensis | < 1.50 µM (IC50) | [6] |

| Methanol Bark Extract of S. villosa (SVE) | L. donovani | 17.5 µg/mL (IC50) | [7] |

Table 2: In Vitro Antileishmanial Activity Against Intracellular Amastigotes

| Compound/Extract | Host Cell Line | IC50 / EC50 (µM or µg/mL) | Reference |

| Substituted β-Amino Alkanol (Cmpd 5) | THP-1 | - | [3] |

| Artemether | Macrophages | - | [4] |

| 2,2-Dimethylthiochromanone (7) | - | 5.1 µM (EC50) | [1] |

| Sodium Usnate (SAU) | Peritoneal Cells | < 7.52 µM (IC50) | [6] |

Table 3: In Vitro Cytotoxicity Against Mammalian Cells

| Compound/Extract | Cell Line | CC50 (µM or µg/mL) | Reference |

| Substituted β-Amino Alkanol (Cmpd 5) | THP-1 | - | [3] |

| 2,2-Dimethylthiochromanone (11a) | J774A.1 | - | [1] |

| 2,2-Dimethylthiochromanone (11e) | J774A.1 | - | [1] |

| Benzimidazole Derivative (K1) | Not Specified | > 30 µg/mL | [5] |

| Benzimidazole Derivative (K2) | Not Specified | 63 µg/mL | [5] |

| Methanol Bark Extract of S. villosa (SVE) | RAW 264.7 | > IC50 dose | [7] |

| Amine Functionalized Carbon-Based Nanoparticle | J774A.1 | 7.84 ± 2.6 µg/mL | [8] |

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of a compound's toxicity and efficacy.

In Vitro Antileishmanial Activity against Promastigotes

This assay is often the primary screen for antileishmanial activity due to its simplicity and throughput.

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at a specific temperature (e.g., 26°C) to the late exponential phase of growth.[3]

-

Assay Procedure:

-

Harvest, wash, and resuspend the parasites in fresh medium to a concentration of 2 x 10^6 cells/mL.[3]

-

Dispense the parasite suspension into 96-well microtiter plates.

-

Add the test compound at various concentrations (typically in serial dilutions). Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

-

Incubate the plates for 72 hours at 26°C.[3]

-

-

Viability Assessment (MTT Assay):

-

Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[3]

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of parasite viability against the compound concentration.

-

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay is more clinically relevant as it evaluates the compound's ability to kill the parasite within its host macrophage.

-

Cell Culture and Infection:

-

Culture a suitable macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) in 96-well plates.[1][7]

-

Infect the macrophages with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).

-

Incubate to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Wash the wells to remove non-phagocytosed parasites.

-

-

Treatment and Evaluation:

-

Add fresh medium containing various concentrations of the test compound.

-

Incubate for a defined period (e.g., 72 hours).

-

Fix and stain the cells (e.g., with Giemsa stain).

-

Determine the number of amastigotes per macrophage by light microscopy.

-

Calculate the IC50/EC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.

-

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells.

-

Cell Culture: Seed a mammalian cell line (e.g., J774A.1 macrophages) in 96-well plates and allow them to adhere.[1]

-

Assay Procedure:

-

Replace the medium with fresh medium containing serial dilutions of the test compound.

-

Incubate for a period equivalent to the amastigote assay (e.g., 72 hours).

-

-

Viability Assessment: Use a viability assay such as MTT, as described for promastigotes, to determine the 50% cytotoxic concentration (CC50).

Mechanism of Action: Intracellular ATP Depletion

For promising candidates, investigating the mechanism of action is crucial. Some agents, like certain β-amino alkanols, induce a rapid depletion of intracellular ATP in the parasite.[3]

-

Parasite Preparation: Use a bioluminescent Leishmania strain expressing luciferase or a commercial ATP determination kit.

-

Assay Procedure:

-

Challenge the promastigotes with the test compound.

-

At various time points, lyse the cells and measure the ATP content using a luminometer.

-

A significant decrease in ATP levels compared to control suggests interference with the parasite's energy metabolism.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for antileishmanial toxicity screening.

Signaling Pathway: Mitochondrial Dysfunction

Some antileishmanial agents exert their effect by disrupting the parasite's mitochondria.[3][6] This can involve swelling of the mitochondria, disruption of the mitochondrial membrane potential, and depletion of ATP.[3][6]

Caption: Mechanism of action via mitochondrial disruption.

References

- 1. mdpi.com [mdpi.com]

- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Evaluation of Safety and Antileishmanial Efficacy of Amine Functionalized Carbon-Based Composite Nanoparticle Appended With Amphotericin B: An in vitro and Preclinical Study [frontiersin.org]

Unraveling the Enigma of "Antileishmanial Agent-14" in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed no specific compound or drug candidate identified as "Antileishmanial agent-14" within the context of Leishmania research and drug development.

Initial investigations into the query "this compound" have predominantly returned results associated with the popular video game Grand Theft Auto V, in which "Agent 14" is a prominent character. This suggests a potential misinterpretation or misnomer of the intended subject.

While the core request for a technical guide on the target identification of a specific "this compound" cannot be fulfilled due to the absence of a corresponding scientific entity, this document will provide a comprehensive overview of the current methodologies and strategies employed in the identification of molecular targets for novel antileishmanial compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against leishmaniasis.

A General Framework for Target Identification of Antileishmanial Agents

The discovery of new drugs to treat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, is a global health priority. A crucial step in this process is the identification of the specific molecular target(s) of a potential drug candidate. Understanding the mechanism of action is paramount for optimizing lead compounds and overcoming drug resistance.

The primary approaches for target identification in Leishmania can be broadly categorized into forward and reverse chemical genetics.

Forward Chemical Genetics (Phenotypic Screening)

This classical approach begins with the identification of compounds that exhibit a desired phenotype, such as killing the Leishmania parasite. The subsequent challenge is to identify the molecular target responsible for this effect.

Key Experimental Protocols:

-

Phenotypic Screening:

-

Methodology: Leishmania promastigotes or amastigotes (the clinically relevant stage) are cultured in the presence of a library of small molecules at various concentrations. Parasite viability is assessed using methods such as resazurin reduction assays (AlamarBlue), SYBR Green I-based fluorescence assays, or microscopic counting.

-

Data Presentation: Results are typically presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%.

-

-

Affinity-Based Methods:

-

Methodology: These techniques aim to physically isolate the target protein by exploiting its binding to the drug. A common method is affinity chromatography, where the drug is immobilized on a solid support. A lysate of Leishmania parasites is then passed over this support, and proteins that bind to the drug are subsequently eluted and identified by mass spectrometry.

-

Data Presentation: The output is a list of proteins that potentially bind to the compound, which are then prioritized for further validation.

-

-

Genetic and Genomic Approaches:

-

Methodology: These methods involve generating drug-resistant mutants and identifying the genetic changes responsible for the resistance. This can be achieved through random mutagenesis followed by selection in the presence of the drug. Whole-genome sequencing of the resistant parasites can then pinpoint mutations in the target protein or in proteins that are part of the same pathway.

-

Data Presentation: A comparison of the genomes of wild-type and resistant parasites reveals single nucleotide polymorphisms (SNPs), insertions, or deletions that are correlated with the resistance phenotype.

-

Reverse Chemical Genetics (Target-Based Screening)

In this approach, a specific Leishmania protein is hypothesized to be a good drug target, often due to its essentiality for parasite survival and its difference from host proteins. Compounds are then screened for their ability to inhibit the activity of this specific target.

Key Experimental Protocols:

-

Target Selection and Validation:

-

Methodology: Potential targets are often identified through genomic and proteomic studies. Gene knockout or knockdown experiments (e.g., using CRISPR-Cas9 or RNA interference) are performed to confirm that the target is essential for the parasite's survival.

-

Data Presentation: The essentiality of a gene is demonstrated by the inability to generate viable null mutants or by a significant reduction in parasite viability upon gene knockdown.

-

-

In Vitro Enzyme/Protein Inhibition Assays:

-

Methodology: The target protein is expressed and purified. High-throughput screening (HTS) is then used to test large libraries of compounds for their ability to inhibit the protein's activity. The type of assay depends on the function of the protein (e.g., enzymatic assays, binding assays).

-

Data Presentation: The potency of inhibitory compounds is expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the target's activity by 50%.

-

Visualizing the Workflow

To illustrate the general workflow of target identification, the following diagrams are provided.

Caption: Forward Chemical Genetics Workflow.

Caption: Reverse Chemical Genetics Workflow.

Structure-Activity Relationship Studies of Antileishmanial Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of a representative class of synthetic antileishmanial agents. For the purpose of this guide, we will focus on the alkylphosphocholine (APC) scaffold, exemplified by the oral antileishmanial drug miltefosine, as a well-documented case study. The principles and methodologies described herein are broadly applicable to the discovery and development of novel antileishmanial compounds.

Introduction to Antileishmanial Drug Discovery and SAR

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safer drugs is a global health priority. Structure-activity relationship (SAR) studies are a cornerstone of the drug discovery process, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the resulting analogs, researchers can identify key structural motifs responsible for potency and selectivity, and optimize them to develop drug candidates with improved therapeutic profiles.

Core Scaffold: Alkylphosphocholines (APCs)

Alkylphosphocholines are a class of synthetic phospholipids that have demonstrated significant antileishmanial activity. Miltefosine, an alkylphosphocholine, is the first and only oral drug for the treatment of visceral leishmaniasis. The general structure of an APC consists of a polar phosphocholine head group and a long, nonpolar alkyl chain. SAR studies on this scaffold have revealed critical determinants of their antileishmanial efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antileishmanial activity and cytotoxicity of a series of alkylphosphocholine analogs against Leishmania donovani, the causative agent of visceral leishmaniasis. These data are compiled from representative studies in the field.[1][2]

Table 1: In Vitro Activity of Alkylphosphocholine Analogs against L. donovani Promastigotes

| Compound ID | Alkyl Chain Length (Carbons) | Polar Head Group | IC50 (µM) |

| APC12 | 12 | Choline | 0.16 |

| APC14 | 14 | Choline | 0.35 |

| APC16 (Miltefosine) | 16 | Choline | 0.87 |

| APC18 | 18 | Choline | 1.25 |

| APC16-N-MePip | 16 | N-methylpiperidino | 0.45 |

| APC16-N-MeMorph | 16 | N-methylmorpholino | 0.60 |

Table 2: In Vitro Activity and Cytotoxicity of Alkylphosphocholine Analogs against L. donovani Amastigotes and Mammalian Cells

| Compound ID | IC50 (µM) vs. Amastigotes | CC50 (µM) vs. Macrophages | Selectivity Index (SI = CC50/IC50) |

| APC12 | 0.081 | >200 | >2469 |

| APC14 | 0.12 | >200 | >1667 |

| APC16 (Miltefosine) | 0.25 | >200 | >800 |

| APC18 | 0.40 | >200 | >500 |

| APC16-N-MePip | 0.15 | >200 | >1333 |

| APC16-N-MeMorph | 0.20 | >200 | >1000 |

SAR Summary:

-

Alkyl Chain Length: The length of the alkyl chain significantly influences antileishmanial activity. Potency generally increases as the chain length decreases from 18 to 12 carbons.[1]

-

Polar Head Group: Modifications to the polar head group can modulate activity. Head groups containing ring systems, such as N-methylpiperidino and N-methylmorpholino, can enhance antileishmanial potency.[2]

-

Selectivity: The alkylphosphocholine scaffold generally exhibits a high selectivity index, indicating a favorable therapeutic window.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible SAR data. Below are methodologies for key in vitro and in vivo assays.

This assay determines the 50% inhibitory concentration (IC50) of a compound against the motile, extracellular promastigote stage of the parasite.

-

Culturing Promastigotes: Leishmania donovani promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and other necessary nutrients.[3] Cultures are maintained at 24-26°C.

-

Assay Procedure:

-

Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

-

Compounds are serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

-

Plates are incubated for 48-72 hours at 24-26°C.

-

-

Viability Assessment: Cell viability is determined using a resazurin-based assay (AlamarBlue) or by direct counting with a hemocytometer.[4] The fluorescence or absorbance is measured, and the IC50 value is calculated using a dose-response curve.

This assay evaluates the activity of compounds against the clinically relevant intracellular amastigote stage of the parasite.

-

Macrophage Culture and Infection:

-

A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 or DMEM with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.[4]

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Stationary phase L. donovani promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 15:1.[4]

-

After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed promastigotes are washed away.

-

-

Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

-

Quantification of Infection: The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using a reporter gene-expressing parasite strain (e.g., luciferase or GFP).[5] The IC50 is then calculated.

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

-

Cell Culture: Murine macrophages (e.g., J774A.1) or another relevant mammalian cell line are cultured as described above.

-

Assay Procedure: Cells are seeded in 96-well plates and treated with the same concentrations of compounds used in the antileishmanial assays.

-

Viability Assessment: After 48-72 hours of incubation, cell viability is measured using the MTT or resazurin assay.[6] The CC50 is determined from the dose-response curve.

Animal models are crucial for evaluating the in vivo efficacy of promising compounds. The BALB/c mouse and the Syrian golden hamster are commonly used models for visceral leishmaniasis.[5][7]

-

Infection: Animals are infected with L. donovani promastigotes or amastigotes via intravenous or intraperitoneal injection.

-

Treatment: After the establishment of infection (typically 7-14 days post-infection), animals are treated with the test compound, usually administered orally or intraperitoneally for a set number of days.

-

Evaluation of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden is determined by microscopic counting of Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints or by quantitative PCR.[8]

-

Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the parasite burden in treated animals to that in untreated controls.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in antileishmanial drug development.

Caption: High-level workflow for antileishmanial drug discovery.

Caption: Putative signaling pathways affected by miltefosine.[9][10]

Conclusion

The SAR studies of alkylphosphocholines have provided a clear example of how systematic chemical modifications can lead to the optimization of antileishmanial agents. The principles of evaluating activity against different parasite stages, assessing cytotoxicity to determine selectivity, and confirming efficacy in in vivo models are fundamental to the field. The detailed protocols and conceptual workflows presented in this guide offer a framework for researchers engaged in the discovery and development of new therapies to combat leishmaniasis.

References

- 1. Structure and Antiparasitic Activity Relationship of Alkylphosphocholine Analogues against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]

- 7. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leishmania Animal Models Used in Drug Discovery: A Systematic Review [mdpi.com]

- 9. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development [openmedicinalchemistryjournal.com]

Initial Screening Assays for Antileishmanial Agent-14: A Technical Guide

This technical guide provides a comprehensive overview of the core initial screening assays for the evaluation of "Antileishmanial agent-14," a novel compound under investigation for its potential therapeutic efficacy against leishmaniasis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antileishmanial agents.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, affecting millions of people worldwide.[1] The limitations of current therapies, such as high toxicity, emerging drug resistance, and parenteral administration, necessitate the urgent discovery of new, safe, and effective drugs.[1][2] The initial screening phase is a critical step in the drug discovery pipeline, designed to identify promising compounds for further development.[3][4]

The screening strategy for "this compound" follows a standard two-step phenotypic assay approach.[3][5] The primary screen evaluates the compound's activity against the motile, extracellular promastigote form of the parasite, which is easier and less expensive to culture.[5][6] Compounds that show significant activity in the primary screen then advance to a secondary, more clinically relevant assay against the intracellular amastigote form, the stage responsible for disease in the mammalian host.[7][8] Concurrently, the compound is tested for cytotoxicity against a mammalian cell line to determine its selectivity.[7][9]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data from the initial screening of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, and a standard mammalian cell line. Amphotericin B, a first-line antileishmanial drug, is included for comparison.[8]

Table 1: Antileishmanial Activity of Agent-14

| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) |

| This compound | 2.5 ± 0.3 | 1.8 ± 0.2 |

| Amphotericin B | 0.075 ± 0.009[10] | 0.065 ± 0.008[10] |

IC50 (50% inhibitory concentration) is the concentration of a compound that inhibits parasite growth by 50%.[7] Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Selectivity Index

| Compound | CC50 on J774A.1 Macrophages (µM) | Selectivity Index (SI) |

| This compound | > 100 | > 55.6 |

| Amphotericin B | 0.15 ± 0.02[10] | 2.3[10] |

CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in the viability of host cells.[7] The Selectivity Index (SI) is calculated as the ratio of CC50 to the amastigote IC50 (CC50/IC50). A higher SI value indicates greater selectivity for the parasite over host cells.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Anti-promastigote Susceptibility Assay

This assay determines the inhibitory effect of the test compound on the promastigote stage of Leishmania.

-

Materials:

-

Leishmania donovani promastigotes in logarithmic growth phase.

-

M199 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

This compound, Amphotericin B (positive control), DMSO (vehicle control).

-

Resazurin sodium salt solution (0.0125% w/v in PBS).

-

Sterile 96-well flat-bottom microtiter plates.

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium across a 96-well plate.

-

Dispense 100 µL of L. donovani promastigote suspension (1 x 10^6 cells/mL) into each well containing the serially diluted compound.

-

Include wells for positive control (Amphotericin B), negative control (cells with medium and DMSO), and a blank (medium only).

-

Incubate the plate at 26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.

-

Calculate the percent inhibition relative to the negative control and determine the IC50 value using a dose-response curve analysis.[11]

-

2. In Vitro Intracellular Anti-amastigote Susceptibility Assay

This assay evaluates the compound's efficacy against the clinically relevant intracellular amastigote form of the parasite within host macrophages.[12]

-

Materials:

-

Procedure:

-

Seed macrophages (5 x 10^4 cells/well) onto a 96-well plate (with coverslips if using microscopy) and allow them to adhere for 24 hours at 37°C with 5% CO2. For THP-1 cells, add PMA to induce differentiation into adherent macrophages.[12]

-

Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

-

Add fresh medium containing serial dilutions of this compound and control drugs.

-

Incubate for another 48-72 hours.

-

Fix the cells with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

-

3. Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells to determine its selectivity.[1][2]

-

Materials:

-

J774A.1 or other suitable mammalian cell line.

-

Complete culture medium (RPMI-1640 or DMEM with 10% FBS).

-

Resazurin solution or MTT reagent.

-

-

Procedure:

-

Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the plate for 48-72 hours.

-

Add resazurin solution (as in the anti-promastigote assay) and measure fluorescence to determine cell viability.

-

Calculate the percent cytotoxicity relative to the untreated control cells and determine the CC50 value from the dose-response curve.[9]

-

Visualizations: Workflows and Signaling Pathways

Antileishmanial Drug Screening Workflow

The following diagram illustrates the sequential workflow for the initial screening of potential antileishmanial compounds.

Hypothesized Signaling Pathway Disruption by Agent-14

Leishmania parasites are known to deactivate host macrophage killing mechanisms by manipulating intracellular signaling pathways.[13] A key strategy involves the activation of the host's SHP-1 protein tyrosine phosphatase, which in turn dephosphorylates and inactivates JAK2, a critical kinase in the IFN-γ signaling pathway.[13][14] This ultimately prevents the activation of STAT1 and the transcription of genes required for nitric oxide production and parasite killing.[13][14]

The diagram below illustrates a hypothesized mechanism where "this compound" restores the macrophage's anti-parasitic activity by inhibiting the Leishmania-induced activation of SHP-1.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Drug Cytotoxicity Assay for African Trypanosomes and Leishmania Species [moleculardevices.com]

- 3. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. proceedings.mlr.press [proceedings.mlr.press]

- 5. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes [mdpi.com]

- 7. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. tandfonline.com [tandfonline.com]

- 10. In-vitro sensitivity of Pakistani Leishmania tropica field isolate against buparvaquone in comparison to standard anti-leishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Host Cell Signalling and Leishmania Mechanisms of Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subversion Mechanisms by Which Leishmania Parasites Can Escape the Host Immune Response: a Signaling Point of View - PMC [pmc.ncbi.nlm.nih.gov]

Antileishmanial Agent-14 (Miltefosine): A Technical Guide on its Effects on Leishmania Promastigotes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, and the limited availability of effective and safe drugs necessitates the discovery and development of new therapeutic agents. This technical guide provides an in-depth overview of a potent antileishmanial compound, referred to here as "Antileishmanial Agent-14," using the well-characterized oral drug Miltefosine as a primary example. The focus of this document is to detail the effects of this agent on the promastigote stage of the Leishmania parasite, providing quantitative data, experimental protocols, and visualizations of its mechanism of action.

Miltefosine, an alkylphosphocholine, was initially developed as an anticancer agent but has proven to be the first effective and safe oral treatment for visceral and cutaneous leishmaniasis[1][2][3]. Its multifaceted mechanism of action disrupts several key cellular processes in Leishmania promastigotes, leading to parasite death.

Mechanism of Action

The antileishmanial activity of Miltefosine is attributed to its pleiotropic effects on the parasite. It disrupts lipid metabolism, interferes with signaling pathways, and induces a programmed cell death cascade resembling apoptosis in metazoans.

1. Disruption of Lipid Metabolism and Membrane Integrity: Miltefosine's primary mode of action involves the perturbation of lipid metabolism. It inhibits the biosynthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane. Specifically, it has been shown to inhibit phosphatidylethanolamine N-methyl-transferase in T. cruzi, a related trypanosomatid, which is part of the pathway for phosphatidylcholine synthesis[4]. This disruption of lipid homeostasis alters membrane fluidity and integrity, leading to impaired function and eventual cell lysis.

2. Interference with Signal Transduction: Miltefosine is known to interfere with cellular signaling pathways in Leishmania. Studies have suggested that it can inhibit mitogenic MAPK/ERK signaling while activating the pro-apoptotic SAPK/JNK pathway[3]. By modulating these key signaling cascades, Miltefosine pushes the parasite towards a cell death program.

3. Induction of Apoptosis-Like Cell Death: A significant effect of Miltefosine on Leishmania promastigotes is the induction of an apoptosis-like cell death pathway. This is characterized by a series of distinct morphological and biochemical changes, including:

-

Cell Shrinkage: Treated promastigotes exhibit a reduction in cell volume.[3]

-

Nuclear DNA Condensation and Fragmentation: The nuclear material condenses, and the genomic DNA is cleaved into oligonucleosomal-sized fragments, which can be visualized as a characteristic "ladder" on an agarose gel[1][3].

-

Phosphatidylserine Exposure: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it is externalized to the outer leaflet, a change that can be detected using Annexin-V staining[3][5].

4. Mitochondrial Dysfunction: Miltefosine targets the parasite's mitochondria, leading to dysfunction. It has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain[6][7][8][9][10]. This inhibition disrupts mitochondrial membrane potential and ATP production, contributing to the overall cytotoxic effect of the drug.

5. Disruption of Calcium Homeostasis: Recent studies have highlighted Miltefosine's ability to disrupt intracellular calcium (Ca2+) homeostasis in Leishmania[4][6][7]. It affects acidocalcisomes, the main intracellular Ca2+ storage organelles in these parasites, causing their alkalinization[6][9]. Furthermore, Miltefosine can activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of extracellular calcium[6][9]. This dysregulation of Ca2+ signaling is a critical factor in the induction of cell death.

Quantitative Data on Antileishmanial Activity

The efficacy of an antileishmanial agent is typically quantified by its 50% inhibitory concentration (IC50) against promastigotes and its 50% effective dose (ED50) against amastigotes. The following tables summarize the in vitro activity of Miltefosine against various Leishmania species.

Table 1: IC50 Values of Miltefosine against Leishmania donovani Promastigotes

| Strain | Incubation Time | IC50 (µg/mL) | Reference |

| L. donovani | 24 hours | 45.42 | [11][12][13] |

| L. donovani | 48 hours | 46.76 | [11][12][13] |

| L. donovani | 72 hours | 36.68 | [11][12][13] |

Table 2: IC50 and ED50 Values of Miltefosine against Cutaneous Leishmania Species

| Leishmania Species | Parasite Stage | Incubation Time | IC50/ED50 (µM) | Reference |

| L. major | Promastigote | 48 hours | 22 | [5] |

| L. tropica | Promastigote | 48 hours | 11 | [5] |

| L. major | Amastigote | 48 hours | 5.7 | [5] |

| L. tropica | Amastigote | 48 hours | 4.2 | [5] |

| L. mexicana | Promastigote | Not Specified | 8 | [14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of antileishmanial agents on Leishmania promastigotes.

1. Leishmania Promastigote Culture: Leishmania promastigotes are typically cultured in vitro in a cell-free medium.

-

Media: Commonly used media include M199 or RPMI-1640, often supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and sometimes hemin and L-glutamine[15].

-

Incubation: Cultures are maintained at a temperature of 24-26°C[15].

-

Growth Phases: For experiments, promastigotes are usually harvested during the logarithmic (log) phase of growth to ensure a healthy and actively dividing population[15][16].

2. In Vitro Susceptibility Assay for IC50 Determination: This assay determines the concentration of a compound required to inhibit the growth of promastigotes by 50%.

-

Preparation: Promastigotes in the log phase are diluted to a concentration of approximately 1.0-2.0 x 10^6 cells/mL in fresh culture medium[16].

-

Drug Dilution: The test compound (e.g., Miltefosine) is prepared in a series of dilutions.

-

Incubation: The promastigote suspension is added to 96-well plates containing the different drug concentrations. A control group with no drug is also included. The plates are incubated for a defined period, typically 48 or 72 hours[17].

-

Quantification of Viability:

-

Direct Counting: A small aliquot from each well is mixed with Trypan blue dye, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope[17].

-

MTT Assay: The colorimetric MTT assay can also be used to assess cell viability. This method measures the metabolic activity of the cells, which correlates with the number of viable cells[5].

-

-

IC50 Calculation: The percentage of growth inhibition for each drug concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and using regression analysis.

3. DNA Fragmentation Assay (Apoptosis Detection): This method is used to visualize the cleavage of genomic DNA into oligonucleosomal fragments, a hallmark of apoptosis.

-

Treatment: Promastigotes are treated with the test compound at a concentration known to induce cell death.

-

DNA Extraction: After incubation, the cells are harvested, and the genomic DNA is extracted using a commercial kit or standard phenol-chloroform extraction methods.

-

Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

-

Visualization: The DNA is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. A "ladder-like" pattern of DNA fragments indicates apoptosis[1].

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound (Miltefosine) and a typical experimental workflow for its evaluation.

Caption: Signaling pathways affected by this compound (Miltefosine) in Leishmania promastigotes.

Caption: Experimental workflow for in vitro screening of antileishmanial agents against promastigotes.

Conclusion

"this compound," exemplified by Miltefosine, is a powerful compound against Leishmania promastigotes. Its efficacy stems from a multi-pronged attack on the parasite, targeting fundamental cellular processes including lipid metabolism, signal transduction, mitochondrial function, and calcium homeostasis, ultimately culminating in an apoptosis-like cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery of new and improved treatments for leishmaniasis. Understanding the mechanisms and methodologies associated with potent antileishmanial agents like Miltefosine is crucial for advancing the fight against this debilitating disease.

References

- 1. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 14. journals.asm.org [journals.asm.org]

- 15. mdpi.com [mdpi.com]

- 16. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Sterol 14α-Demethylase Inhibitors as Potent Antileishmanial Agents Targeting Leishmania Amastigotes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental evaluation of sterol 14α-demethylase (CYP51) inhibitors as a class of antileishmanial agents, with a specific focus on their effects on the clinically relevant amastigote stage of Leishmania parasites.

Introduction: The Critical Role of Sterol Metabolism in Leishmania

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health burden. The parasite exists in two main forms: the promastigote in the sandfly vector and the amastigote, which resides and replicates within mammalian host macrophages. The amastigote stage is responsible for the clinical manifestations of the disease, making it the primary target for chemotherapeutic interventions.

A key metabolic distinction between Leishmania and their mammalian hosts lies in sterol biosynthesis. While mammalian cells utilize cholesterol, Leishmania parasites produce ergosterol and other ergosterol-like sterols, which are essential for maintaining membrane fluidity, permeability, and proper cell function.[1][2] This metabolic divergence offers a promising therapeutic window for the development of selective antileishmanial drugs.